molecular formula C10H10F3NO B6338588 (R)-8-(Trifluoromethyl)chroman-4-ylamine CAS No. 1145685-65-9

(R)-8-(Trifluoromethyl)chroman-4-ylamine

Cat. No. B6338588
CAS RN: 1145685-65-9
M. Wt: 217.19 g/mol
InChI Key: SZKIIVYBHMLAKJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-8-(Trifluoromethyl)chroman-4-ylamine, or (R)-8-TFCA, is a chiral amine compound with a trifluoromethyl group attached to the chroman nucleus. It is a versatile compound with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a chiral catalyst in asymmetric synthesis and as a reagent in organic synthesis.

Scientific Research Applications

Novel Fluorinated Chromones Synthesis

Research on the reactions of 3-(polyfluoroacyl)chromones with hydroxylamine has revealed a pathway to synthesize 3-cyano-2-(polyfluoroalkyl)chromones through nucleophilic 1,4-addition, ring opening, and cyclization steps, leading to novel fluorinated chromones and isoxazoles with potential for further chemical manipulation and study. This process demonstrates the utility of (R)-8-(Trifluoromethyl)chroman-4-ylamine in generating new compounds with a variety of functional groups, showcasing its importance in synthetic organic chemistry and the development of new materials and pharmaceuticals (Sosnovskikh, Moshkin, & Irgashev, 2006); (Sosnovskikh, Moshkin, & Kodess, 2008).

Creation of Fluorinated Analogs of Natural Compounds

By using 2-polyfluoroalkylchromones and (perfluoroalkyl)trimethylsilanes, researchers have been able to synthesize 2,2-bis(polyfluoroalkyl)chroman-4-ones, which are fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. These compounds, obtained through regioselective nucleophilic fluorination, offer insights into the development of new materials with unique properties due to the presence of fluorine atoms, highlighting the role of this compound in facilitating innovative chemical syntheses (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003).

Fluorine-Containing Heterocycles in Drug Modification

The modification of biologically active compounds with fluorine-containing heterocycles represents a significant area of research. Specifically, derivatives of riluzole, modified with trifluoromethyl-containing heterocycles, have been synthesized to investigate their effects on neuronal NMDA receptors and the release and reuptake of the neurotransmitter glutamate. This underscores the application of this compound in the realm of medicinal chemistry, particularly in enhancing the pharmacological profile of existing drugs (Sokolov et al., 2017).

Trifluoromethyl Ethers Synthesis

A unique approach to synthesizing trifluoromethyl ethers demonstrates the broad utility of this compound in organic synthesis. By using dithiocarbonates and a specific reagent system, researchers have been able to prepare trifluoromethyl ethers efficiently. This methodology expands the toolkit for synthesizing fluorinated organic compounds, which are valuable in various chemical industries, including pharmaceuticals and materials science (Kanie et al., 2000).

properties

IUPAC Name

(4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKIIVYBHMLAKJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677272
Record name (4R)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1145685-65-9
Record name (4R)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.